N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide is a compound that features a benzimidazole moiety linked to an indole structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The indole structure is also significant in medicinal chemistry due to its presence in many bioactive compounds.
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . The indole structure can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity or modulating their function. The indole structure can interact with various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide can be compared with other benzimidazole and indole derivatives:
Benzimidazole derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar pharmacological activities.
Indole derivatives: Compounds like indomethacin and serotonin share the indole structure and are known for their therapeutic effects.
The uniqueness of this compound lies in its combined benzimidazole and indole moieties, which may offer synergistic effects and broader pharmacological activities compared to individual derivatives .
Properties
Molecular Formula |
C19H17ClN4O |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H17ClN4O/c1-24-16-7-6-13(20)10-12(16)11-17(24)19(25)21-9-8-18-22-14-4-2-3-5-15(14)23-18/h2-7,10-11H,8-9H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
ZOWNESRTWZBLLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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